C.I. Solvent Red 84:1
Description
Overview of C.I. Solvent Red 84:1 within the Broader Class of Azo Compounds
Structural Classification and Chromophoric Characteristics of Azo Dyes
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-) which connect aromatic rings. mst.dkwikipedia.org This azo group acts as the primary chromophore, the part of the molecule responsible for absorbing visible light and thus producing color. mst.dkwikipedia.org The color of azo dyes, which can range from yellow and orange to red, violet, and brown, is determined by the specific chemical structure of the aromatic systems linked by the azo bridge and any associated auxochromes (color-enhancing groups). mst.dknih.gov
Azo dyes are further classified based on the number of azo groups in the molecule: monoazo dyes contain one, disazo dyes have two, trisazo dyes have three, and so on. mst.dkstainsfile.com this compound is classified as a monoazo dye. worlddyevariety.comworlddyevariety.com The extended π-electron system created by the conjugation of the aromatic rings through the azo linkage allows for the absorption of light in the visible spectrum, resulting in the dye's characteristic red hue. wikipedia.orgchemistrystudent.com
Significance of Solvent Dyes in Industrial Chemistry and Materials Science
Solvent dyes are a class of dyes that are soluble in organic solvents but insoluble in water. uschemfine.comabbeycolor.com This property makes them suitable for coloring non-polar materials. saujanyaexports.com Their applications are widespread across various industries. brilliantchem.com
In the plastics industry , solvent dyes are used to color a wide variety of polymers, including acetates, nylon, polyester, acrylics, PVC, and polystyrene. uschemfine.comabbeycolor.com They are also utilized in the production of printing inks , particularly for flexographic and gravure printing on substrates like paper, plastic films, and metal foils. brilliantchem.com Other significant applications include coloring wood stains and varnishes , leather finishes , automotive and industrial lubricants , fuels , waxes , and candles . abbeycolor.combrilliantchem.commeghmaniglobal.com The high thermal stability of many solvent dyes makes them suitable for high-temperature applications. saujanyaexports.com
Historical Perspectives on the Development and Evolution of Solvent Red Dyes
Milestones in Azo Dye Synthesis and Commercialization
The history of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. unb.catifr.res.in This discovery marked a shift from natural dyes to synthetic ones. The first azo dye, Aniline Yellow, was synthesized in 1861 by C. Mene, and it was commercialized in 1864. cdnsciencepub.comwikipedia.org This was followed by the discovery of the diazotization reaction by Peter Griess in 1858, a process that became fundamental to the synthesis of most azo dyes. tifr.res.innih.gov This reaction involves treating a primary aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to create the azo dye. tifr.res.inpsiberg.com
The late 19th century saw rapid advancements, including the synthesis of the first disazo dye, Biebrich Scarlet, by Nietzki. iipseries.org In 1884, the development of Congo Red was a significant milestone as it was the first direct dye for cotton, meaning it could dye the fabric without a mordant. nih.govbritannica.com The Colour Index system was later developed to standardize the classification and identification of the growing number of synthetic dyes. mst.dkcdnsciencepub.com
Technological Advancements Influencing Dye Production and Application
The production of dyes has been significantly influenced by technological advancements aimed at improving efficiency, consistency, and sustainability. Modern dyeing machinery has evolved from manual systems to sophisticated, automated equipment. globaltextiletimes.com These machines often feature low liquor ratio systems, which reduce water and chemical consumption. globaltextiletimes.com
Current Research Trajectories and Unaddressed Fundamental Questions Regarding this compound
Current research in the field of azo dyes is multifaceted, with a significant focus on enhancing the electronic and optical properties of these compounds. For instance, researchers are exploring the effects of incorporating azo chromophores into other molecular structures, such as perylene (B46583) bisimides, to create novel dyes with unique photoelectronic properties. acs.org Studies are also being conducted on the synthesis of azo dyes using more sustainable and efficient methods, including continuous flow processes and greener solvent systems. acs.orggoogle.com
Regarding this compound specifically, there appear to be unaddressed fundamental questions in the publicly available scientific literature. While its basic chemical identity is known, detailed studies on its specific photophysical properties, thermal stability under various application conditions, and its interaction with different polymer matrices at a molecular level are not extensively documented. Further research could focus on optimizing its synthesis to improve yield and purity, as well as exploring its potential in advanced applications such as functional coatings or as a component in photosensitive materials.
Gaps in Understanding Complex Dye-Material Interactions
The interaction between a dye and the material it colors is a multifaceted process governed by a variety of chemical and physical forces. britannica.com While the primary function of a dye is to impart color, the durability and quality of that color are dependent on the intricate relationship between the dye molecule and the substrate at a molecular level. sustainability-directory.com This interaction is not merely a surface-level coating but an integration of the dye into the material's structure. sustainability-directory.com
A significant gap in scientific understanding lies in the nuanced interactions between dyes and various materials. The nature of these interactions, which can include electrostatic forces, hydrogen bonding, van der Waals forces, and covalent bonding, dictates the dye's substantivity, or its affinity for a particular substrate. britannica.commdpi.com For instance, the way a dye behaves with natural fibers like cotton or wool, which have numerous potential bonding sites, is vastly different from its interaction with synthetic fibers like polyester, which have fewer and less accessible sites. clothescolorguide.com
Furthermore, the aggregation behavior of dye molecules in solution can significantly impact the final coloration. researchgate.net In many industrial applications, particularly in inkjet printing, dye molecules have a tendency to aggregate, which can impede uniform color application. researchgate.net A detailed understanding of the intermolecular forces that drive this aggregation is crucial for developing strategies to control it. researchgate.net The presence of additives and the specific chemical structure of the dye itself further complicate these interactions. researchgate.net For example, the number of sulphonate groups in an acid dye has been shown to influence its aggregation constant in aqueous solutions. researchgate.net
The complexity of these dye-material interactions presents an ongoing challenge for textile and materials scientists. A deeper comprehension is necessary to optimize dyeing processes, enhance colorfastness, and predict how a particular dye will perform on a novel material. sustainability-directory.comclothescolorguide.com
Properties
CAS No. |
105157-04-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Synonyms |
C.I. Solvent Red 84:1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Classical Synthetic Pathways for C.I. Solvent Red 84:1
Role of Aromatic Amine and Naphthol Precursors in Azo Formation
While the general principles of azo dye synthesis via diazotization and coupling are well-documented for other dyes, applying these general mechanisms without knowing the specific reactants for this compound would not meet the required standard of scientific accuracy and would violate the strict instruction to focus content solely on the subject compound. Therefore, the core information necessary to fulfill the user's request is unavailable.
Formation and Control of By-products during Synthesis
A thorough characterization of the impurity profile of this compound is crucial for optimizing its synthesis and purification processes. While specific data for this compound is not extensively published in open literature, general principles of azo dye chemistry allow for the prediction of likely unreacted intermediates and side-reaction products.
Unreacted Intermediates: The primary unreacted intermediates would be the starting aromatic amine and the naphthol coupling component used in the synthesis. The presence of these compounds in the final product is typically due to incomplete conversion during the reaction.
Side Reaction Products: Side reactions can lead to a variety of impurities. During the diazotization of the aromatic amine, side reactions can occur if the temperature is not strictly controlled, leading to the formation of phenolic compounds from the decomposition of the diazonium salt. nih.govvedantu.com Self-coupling of the diazonium salt can also occur, resulting in the formation of diazoamino or other polymeric by-products. In the coupling stage, isomers of the desired product can be formed if the coupling position on the naphthol derivative is not exclusively directed.
Modern analytical techniques are employed to identify and quantify these impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying the various components in a crude dye sample. sinoshiny.comnih.govresearchgate.netnih.gov Spectroscopic methods such as UV-Vis and infrared (IR) spectroscopy are also utilized for the characterization of impurities in solvent red dyes. sinoshiny.com
Table 1: Potential By-products in the Synthesis of this compound and Methods for their Characterization
| By-product Type | Potential Compounds | Analytical Characterization Methods |
| Unreacted Intermediates | Starting Aromatic Amine, Naphthol Coupling Component | HPLC, GC-MS |
| Diazotization Side Products | Phenolic decomposition products, Tar-like substances | HPLC-MS, IR Spectroscopy |
| Coupling Side Products | Isomeric Azo Dyes, Self-coupled products | HPLC-MS, UV-Vis Spectroscopy |
Minimizing the formation of by-products during the synthesis of this compound is essential for achieving a high-purity product and reducing the need for extensive purification steps. Several strategies can be employed to control the reaction and suppress side reactions.
Control of Reaction Parameters: Strict control over reaction parameters such as temperature, pH, and stoichiometry is critical. The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. nih.govnih.gov Maintaining the appropriate pH during the coupling reaction is also crucial to ensure the desired coupling position and prevent the formation of isomers. knick-international.com Precise control of the molar ratio of reactants can minimize the presence of unreacted intermediates.
Purification of Intermediates: The purity of the starting materials directly impacts the purity of the final product. researchgate.net Therefore, ensuring the high purity of the aromatic amine and the coupling component before they are used in the synthesis is a key preventative measure.
Advanced Reaction Media and Catalysts: The use of alternative reaction media, such as ionic liquids or deep eutectic solvents, is being explored to enhance reaction efficiency and selectivity, potentially reducing by-product formation. Furthermore, the development of novel catalysts could facilitate cleaner and more efficient diazotization and coupling reactions.
Table 2: Strategies for Impurity Minimization in Azo Dye Synthesis
| Strategy | Description | Impact on Purity |
| Temperature Control | Maintaining low temperatures (0-5 °C) during diazotization. | Prevents decomposition of diazonium salt and formation of phenolic by-products. nih.gov |
| pH Control | Optimizing pH for the coupling reaction. | Ensures regioselectivity and minimizes isomer formation. knick-international.com |
| Stoichiometric Control | Precise molar ratio of reactants. | Reduces the amount of unreacted starting materials in the final product. |
| High-Purity Reactants | Using highly purified starting materials. | Prevents the introduction of impurities from the outset. researchgate.net |
Chemoenzymatic and Biocatalytic Approaches to Azo Dye Synthesis (Hypothetical/Emerging)
While the traditional chemical synthesis of azo dyes like this compound is well-established, there is a growing interest in developing more sustainable and environmentally friendly manufacturing processes. Chemoenzymatic and biocatalytic approaches represent a promising, albeit largely hypothetical at this stage for this specific compound, avenue for the synthesis of azo dyes. These methods utilize enzymes or whole microorganisms as catalysts, offering potential advantages such as milder reaction conditions, higher selectivity, and reduced waste generation. nih.govmdpi.com
The primary enzymes of interest for azo dye synthesis are laccases and azoreductases. nih.govresearchgate.net Laccases can catalyze the oxidation of aromatic amines, which can then couple to form the azo linkage. Azoreductases, which are typically involved in the degradation of azo dyes, can also potentially be engineered to catalyze the reverse reaction under specific conditions.
The application of these biocatalysts to the synthesis of a complex, non-aqueous solvent dye like this compound presents significant challenges. These include the solubility and stability of the enzyme and substrates in organic solvents, as well as the need for precise control over the enzymatic reaction to achieve the desired product.
Despite these challenges, the potential benefits of a biocatalytic route for this compound synthesis are substantial. A successful chemoenzymatic process could lead to a greener manufacturing process with a lower environmental impact. Further research and development in enzyme engineering and biocatalyst immobilization are needed to explore the feasibility of this innovative approach for the production of solvent dyes.
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Molecular Structure and State Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are powerful for identifying functional groups and providing insights into the molecular structure and bonding environment, which are crucial for understanding the properties of dyes like C.I. Solvent Red 84:1. escholarship.orgacs.org
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds, a unique spectral fingerprint of the compound is obtained. For metal-complex azo dyes, IR spectra reveal characteristic absorption peaks corresponding to various stretching and bending vibrations. redalyc.orgelsevier.es
The analysis of this compound would be expected to show absorptions indicative of its core azo structure, aromatic components, and metal-ligand bonds. For instance, a broad band in the higher frequency region is typically attributed to the O-H stretching of any hydroxyl groups, which may be involved in hydrogen bonding. redalyc.org The presence of aromatic rings is confirmed by Ar-H and C=C stretching vibrations. redalyc.orgnih.gov The key N=N stretching of the azo linkage is a critical identifier for this class of dyes. redalyc.org Furthermore, the coordination of a metal ion is evidenced by the appearance of low-frequency bands corresponding to O-M (Oxygen-Metal) vibrations. redalyc.orgelsevier.es
Table 1: Representative Infrared (IR) Absorption Bands for Metal-Complex Azo Dyes
| Frequency Range (cm⁻¹) | Bond | Vibration Type | Functional Group |
|---|---|---|---|
| 3500 - 3300 | O-H | Stretching | Hydroxyl, H-Bonding |
| 3100 - 3000 | C-H | Stretching | Aromatic |
| 1620 - 1550 | C=C | Stretching | Aromatic Ring |
| 1580 - 1450 | N=N | Stretching | Azo Linkage |
| 1270 - 1140 | C-O | Stretching | Phenolic |
| 890 - 770 | C-H | Bending (Out-of-plane) | Aromatic Substitution |
Note: The exact positions of these bands can vary depending on the specific molecular structure and the metal ion present.
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on the vibrational modes of a molecule. wvu.edu It is particularly valuable for analyzing symmetric non-polar bonds and for in-situ measurements, often with minimal sample preparation. sci-hub.se For azo dyes, Raman spectroscopy can effectively characterize the N=N linkage and the skeletal vibrations of the aromatic rings. sci-hub.se
A significant challenge in the Raman analysis of dyes can be fluorescence from the sample, which can obscure the weaker Raman signal. wvu.edusci-hub.se However, techniques such as Fourier-Transform Raman (FT-Raman) spectroscopy, which uses near-infrared excitation, can minimize fluorescence interference. acs.org Additionally, Surface-Enhanced Raman Spectroscopy (SERS) can dramatically increase the signal intensity and quench fluorescence, allowing for the analysis of trace amounts of material. sci-hub.sefrontiersin.org SERS has proven effective for the characterization of various dyes, including those in complex mixtures like inks. frontiersin.org
Table 2: Typical Raman Bands for Red Naphthol-Based Azo Dyes
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~1595 | Aromatic quadrant stretch |
| ~1490 | Azo-benzene ring vibration |
| ~1408 | N=N stretch |
| ~1359 | Aromatic rings vibrations |
| ~1281 | Phenyl-N vibration |
Source: Data generalized from studies on similar red azo dyes. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. researchgate.net The chemical shift of each proton is indicative of its electronic environment, and the splitting patterns reveal information about neighboring protons. rsc.org In the context of a complex molecule like this compound, ¹H NMR is essential for mapping the arrangement of protons on the aromatic rings and any aliphatic side chains. redalyc.org
For a typical azo dye structure, protons on the aromatic rings would resonate in the downfield region (typically δ 6.5-8.5 ppm). nih.govgoogle.com The specific shifts and coupling constants would allow for the determination of the substitution patterns on these rings. Protons of any alkyl or alkoxy groups would appear in the upfield region of the spectrum. The integration of the signals provides a quantitative measure of the number of protons in each unique environment.
Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ ppm) | Proton Type | Expected Multiplicity |
|---|---|---|
| 6.5 - 8.5 | Aromatic (Ar-H) | Singlet (s), Doublet (d), Triplet (t), Multiplet (m) |
| 3.5 - 4.5 | Methoxy/Alkoxy (-OCH₃) | Singlet (s) |
Note: These are general ranges and the actual values depend on the specific structure and the solvent used. sigmaaldrich.com
For large and complex molecules where 1D NMR spectra can be crowded and difficult to interpret, multi-dimensional NMR techniques are indispensable. acs.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlational data that helps to piece together the molecular puzzle. rsc.org
COSY reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule.
HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to.
The application of these advanced techniques would be essential for the unambiguous structural elucidation of this compound, confirming the connectivity of the aromatic rings, the position of the azo bridge, and the coordination sites of the metal ion.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing dyes, as they allow for the separation of components in a mixture before MS analysis. epa.gov
For azo dyes, mass spectrometry can confirm the molecular weight of the parent molecule. Under techniques like Electron Ionization (EI), the molecule fragments in a predictable manner. Characteristic fragmentations for azo dyes include cleavages of the N-C and C-N bonds adjacent to the azo linkage, as well as the cleavage of the N=N double bond itself. epa.gov This fragmentation provides valuable data that helps to confirm the structure of the different components of the dye molecule.
Table 4: Potential Mass Spectrometry Fragmentation Patterns for Azo Dyes
| Fragmentation Process | Description | Resulting Fragment Information |
|---|---|---|
| Molecular Ion Peak [M]⁺ | The intact molecule with one electron removed. | Provides the molecular weight of the compound. |
| Cleavage of N-C bond | Fission of the single bond between a nitrogen of the azo group and an aromatic ring. | Identifies the individual aromatic components of the dye. |
| Cleavage of N=N bond | Fission of the azo double bond, often with hydrogen transfer. | Can lead to the formation of amine fragments corresponding to the original diazo and coupling components. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Resolution
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org For complex dye formulations, LC-MS is instrumental in separating individual components, identifying impurities, and elucidating the structures of the dye molecules. acs.org The process involves introducing a sample into a liquid mobile phase, which is then passed through a column containing a stationary phase. The separated components are then ionized and their mass-to-charge ratio is measured.
A comprehensive search of scientific databases and literature has found no specific studies applying LC-MS for the mixture resolution of this compound. Consequently, there is no available data on its elution profile or mass spectrometric characterization under LC-MS conditions.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry to generate ions for analysis. EI uses a high-energy electron beam to ionize molecules, often leading to extensive fragmentation. chemguide.co.uk This fragmentation is highly reproducible and provides a characteristic "fingerprint" that can be used to identify a compound. chemguide.co.uk Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and is often used to determine the molecular weight of a compound. upce.cz
Detailed studies on the EI and CI mass spectrometry fragmentation patterns of this compound have not been published. As a result, its characteristic fragmentation pathways and the structural information that could be derived from them are currently unknown. For azo dyes in general, fragmentation often occurs at the C-N bonds adjacent to the azo linkage. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are fundamental techniques for characterizing the color and photophysical properties of dyes.
UV-Visible Spectroscopy for Chromophore Characterization and Quantification
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edu For dyes, the absorption in the visible region (approximately 400-700 nm) is responsible for their color. msu.edu The wavelength of maximum absorbance (λmax) provides information about the chromophore, the part of the molecule responsible for its color. nih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis.
There is no publicly available UV-Visible absorption spectrum for this compound. Therefore, its λmax and molar absorptivity coefficient, which are key parameters for its chromophore characterization and quantification, have not been documented in scientific literature. For red dyes, the maximum absorption typically occurs in the range of 500-570 nm. msu.edu
Fluorescence Spectroscopy for Photophysical Property Investigation
Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. It provides insights into the electronic structure and excited state properties of a molecule. While many dyes are fluorescent, azo compounds often exhibit very low or no fluorescence due to the efficient non-radiative decay of the excited state through photoisomerization of the N=N double bond. nih.gov However, structural modifications can sometimes lead to fluorescent azo dyes. nih.govrsc.org
No fluorescence spectroscopic data for this compound could be located in the reviewed literature. It is therefore not known whether this specific compound exhibits fluorescence, and information regarding its excitation and emission spectra, quantum yield, and fluorescence lifetime is unavailable.
Chromatographic Separation and Electrophoretic Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of dyes and for separating isomers, which often have very similar chemical and physical properties.
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. d-nb.infoncsu.edu It offers high resolution and is particularly useful for analyzing non-volatile or thermally unstable compounds like many dyes. curtin.edu.aucurtin.edu.au By selecting appropriate stationary and mobile phases, complex mixtures of dyes and their isomers can be effectively separated. dtic.milsielc.com
Specific HPLC methods for the analysis of this compound have not been described in the scientific literature. As such, there are no established protocols for its purity assessment or isomer separation using this technique.
Capillary Electrophoresis (CE) for High-Resolution Analysis
Capillary Zone Electrophoresis (CZE), a high-resolution separation technique, is particularly well-suited for the analysis of charged or chargeable analytes like azo dyes. The separation in CZE is based on the differential migration of ions in an electric field, which is influenced by the charge-to-mass ratio of the analyte. This method offers high efficiency, rapid analysis times, and requires only minute sample volumes.
For the analysis of a solvent red azo dye, a typical CZE method would involve dissolving the dye in an appropriate organic solvent and then diluting it with a background electrolyte (BGE). The choice of BGE is critical and often consists of a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, which helps to maintain a constant pH and control the electroosmotic flow (EOF). The separation is carried out in a fused-silica capillary. Detection is commonly performed using a UV-Vis detector, as azo dyes exhibit strong absorbance in the visible region of the electromagnetic spectrum. The resulting electropherogram would display peaks corresponding to the main dye component and any impurities present, with the migration time and peak area providing qualitative and quantitative information, respectively.
While a specific electropherogram for this compound is not available, the technique's high resolving power would enable the separation of closely related isomers and degradation products, thus providing a detailed purity profile of the dye.
Elemental Analysis and Thermogravimetric Analysis for Compositional Data
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like a Solvent Red azo dye, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This data is crucial for confirming the empirical and molecular formula of the synthesized dye.
Given that this compound is an azo dye, its elemental composition is expected to be within the range of other well-characterized Solvent Red azo dyes. The theoretical elemental composition of several analogous Solvent Red dyes, calculated from their molecular formulas, is presented in the table below. This provides a representative compositional data set.
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
| C.I. Solvent Red 24 | C₂₄H₂₀N₄O | 75.77 | 5.30 | 14.73 | 4.20 |
| C.I. Solvent Red 26 | C₂₅H₂₂N₄O | 76.12 | 5.62 | 14.20 | 4.06 |
| C.I. Solvent Red 19 | C₂₄H₂₁N₅ | 75.97 | 5.58 | 18.46 | - |
| C.I. Solvent Red 25 | C₂₄H₂₀N₄O | 75.77 | 5.30 | 14.73 | 4.20 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a material and to study its decomposition kinetics.
For a Solvent Red azo dye, a TGA experiment would reveal its decomposition temperature and the presence of any volatile components. Typically, the analysis is performed by heating a small amount of the dye in an inert atmosphere (e.g., nitrogen) at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature.
Based on studies of similar azo dyes, the thermal decomposition of a Solvent Red dye is expected to occur at elevated temperatures, indicating good thermal stability. The decomposition process often involves the cleavage of the azo bond (-N=N-), leading to the formation of various aromatic amines as degradation products. A typical TGA thermogram would show an initial stable baseline with no significant weight loss, followed by a sharp decrease in mass as the decomposition temperature is reached. The temperature at which the maximum rate of weight loss occurs is an important indicator of the dye's thermal stability.
Interactions with Polymeric and Material Substrates
Adsorption Mechanisms on Textile Fibers
The process of dyeing textile fibers involves the transport of dye molecules from a solution to the fiber surface, followed by diffusion and fixation within the fiber's internal structure. The efficiency of this process is highly dependent on the chemical nature of both the dye and the fiber.
Interaction with Cellulose-Based Materials (e.g., Cotton)
Cellulose (B213188), the primary component of cotton, is a polysaccharide with abundant hydroxyl (-OH) groups, making it a polar substrate. The interaction of dyes with cellulose is multifaceted, involving various non-covalent forces.
The dyeing of cellulose fibers, such as cotton, with reactive dyes typically involves the formation of a covalent bond under alkaline conditions. nih.govmdpi.com However, the initial adsorption from the dyebath is governed by weaker interactions. Although hydrolyzed reactive dyes cannot form covalent bonds, they still exhibit a strong affinity for cellulose fibers through forces like hydrogen bonding, van der Waals forces, and ion-dipole interactions.
Cationization of cellulose materials can significantly enhance dye uptake by introducing positive charges on the fiber surface, which then strongly attract anionic dye molecules through electrostatic forces. mdpi.comforth.gr This modification can lead to salt-free dyeing processes, as the strong electrostatic attraction obviates the need for electrolytes to promote dye exhaustion. nih.govmdpi.com
Research on the adsorption of C.I. Reactive Red 84 onto modified cotton waste provides insight into the governing mechanisms. The process was found to follow specific kinetic and equilibrium models, as detailed in the table below.
Adsorption Characteristics of a Reactive Red Dye on Modified Cotton
| Parameter | Finding | Implication |
|---|---|---|
| Equilibrium Model | Langmuir Isotherm | Indicates that the adsorption occurs as a monolayer on a surface with a finite number of identical and equivalent sites. |
| Kinetic Model | Pseudo-first order | Suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent surface. |
This data suggests a surface-adsorption mechanism where dye molecules bind to specific active sites on the cellulose-based material.
Sorption onto Proteinaceous Fibers (e.g., Wool, Silk)
Protein fibers like wool and silk are composed of amino acids, giving them a more complex chemical structure with both acidic (carboxyl) and basic (amino) groups. The sorption of dyes onto these fibers is highly influenced by the pH of the dyebath.
In acidic conditions, the amino groups (-NH2) in the protein fibers become protonated (-NH3+), creating cationic sites. Anionic dyes, such as acid and reactive dyes, carry a negative charge (typically from sulfonate groups) and are attracted to these positive sites via strong ionic bonds or electrostatic interactions. nih.gov This is the primary mechanism for dyeing wool and silk with such dyes.
The dyeing process for wool and silk using α-bromoacrylamido reactive dyes like Lanasol Red CE (C.I. Reactive Red 84) is optimized based on pH and electrolyte concentration to achieve a uniform shade. lupinepublishers.com Studies show that a more acidic pH leads to better dye absorption in wool. lupinepublishers.com The process involves the superficial deposition of the dye onto the fiber, followed by a slower covalent reaction between the dye and the fiber's reactive sites. lupinepublishers.com
Influence of Fiber Morphology and Surface Chemistry on Dye Uptake
The physical structure, or morphology, of a fiber plays a critical role in how it accepts and retains dye. textileschool.com Key morphological factors include the fiber's surface area, porosity, and the ratio of crystalline to amorphous regions.
Surface Area and Fineness: Finer fibers possess a greater surface area per unit mass, which allows for more extensive contact with the dye bath and can lead to higher rates of dye absorption. textileschool.com
Crystallinity: Polymer chains in fibers are organized into highly ordered (crystalline) and less ordered (amorphous) regions. Dye molecules can more easily penetrate the less densely packed amorphous regions. Therefore, a higher proportion of amorphous regions generally leads to greater dye uptake. textileschool.com
Porosity: Fibers with a more porous structure allow for deeper and more rapid penetration of dye molecules, which can result in higher color intensity and improved color fastness. textileschool.com
Surface Chemistry: The chemical nature of the fiber surface dictates the initial interaction with dye molecules. For instance, the presence of hydroxyl groups in cellulose facilitates hydrogen bonding with reactive dyes. textileschool.com Chemical modifications, such as mercerization in cotton, can increase the availability of these functional groups and enhance dye uptake. textileschool.com
Impact of Fiber Morphology on Dye Uptake
| Morphological Factor | Effect on Dyeing | Example |
|---|---|---|
| Fineness (Surface Area) | Higher surface area leads to greater dye absorption. textileschool.com | Finer denier yarns often show higher dye uptake. |
| Crystallinity | Amorphous regions are more accessible to dye molecules, leading to higher uptake. textileschool.com | Treatments that decrease crystallinity can improve dyeability. |
| Porosity | Increased porosity allows for deeper dye penetration and better color fastness. textileschool.com | Swelling of fibers during dyeing increases porosity. mdpi.com |
| Surface Functional Groups | Determines the chemical affinity between dye and fiber (e.g., hydrogen bonding, ionic interactions). textileschool.com | Hydroxyl groups in cotton form hydrogen bonds with dyes. textileschool.com |
Non-Covalent Interactions within Polymer Matrices
When used as a solvent dye, C.I. Solvent Red 84:1 is incorporated into polymer matrices such as plastics, inks, and coatings. In these applications, the dye does not typically form covalent bonds but is instead physically dispersed or dissolved within the polymer. The stability and uniformity of the coloration depend on a range of non-covalent interactions. nih.govresearchgate.net These weak intermolecular forces, including physical adsorption, hydrogen bonding, and dipole-dipole interactions, are crucial for the dye's affinity for the polymer. researchgate.netrsc.org
Physical Adsorption and Dispersion in Apolar and Polar Polymers
The dispersion of a solvent dye within a polymer matrix is fundamentally a process of solid-state dissolution. The principle of "like dissolves like" is often applicable, where the polarity of the dye and the polymer determines the compatibility.
Apolar Polymers: In nonpolar or weakly polar polymers (e.g., polystyrene, polyethylene), the primary forces holding the dye molecules within the matrix are van der Waals forces (specifically, London dispersion forces). The dye molecules become physically entrapped and dispersed among the polymer chains. Effective dispersion relies on the dye's ability to be molecularly distributed without significant aggregation, which can lead to poor color strength and transparency.
Polar Polymers: In polar polymers (e.g., PMMA, PVC, nylon), the interactions are stronger. The presence of polar functional groups in both the dye and the polymer allows for more specific interactions beyond simple dispersion forces. flinnsci.ca Physical adsorption can occur where dye molecules are attracted to the polymer surface or specific sites along the polymer chain through electrostatic or dipole-dipole forces. mdpi.com Porous organic polymers with polar functional groups like carbonyl and hydroxyl groups can exhibit high dye adsorption capacities due to strong interactions with dye molecules. nih.gov
Role of Hydrogen Bonding and Dipole-Dipole Interactions in Dye-Polymer Affinity
For solvent dyes that possess hydrogen bond donor or acceptor sites, and for polymers with complementary functionalities, these interactions play a significant role in dye-polymer affinity.
Hydrogen Bonding: Azo dyes, depending on their specific structure, can contain groups capable of forming hydrogen bonds (e.g., -OH, -NH-). researchgate.netpnas.org Polymers like nylon, which contains amide groups (-CONH-), or polyvinyl alcohol with its hydroxyl groups (-OH), can form strong hydrogen bonds with dye molecules. researchgate.netflinnsci.ca This interaction significantly enhances the compatibility and permanence of the dye within the polymer, acting as a molecular-level anchor.
Electrostatic Interactions and Ion Pair Complexation in Charged Systems
In systems containing charged polymers or substrates, electrostatic interactions can play a significant role in the behavior of a dye molecule. Charged polymers, or polyelectrolytes, are prevalent in both biological systems and synthetic materials. nih.govacs.org The association between oppositely charged polymers is a charge-driven process that can lead to phase separation. nih.gov For a solvent dye like this compound, which is typically non-ionic, direct electrostatic attraction or repulsion with a charged polymer backbone is not the primary interaction mechanism.
Aggregate Formation of this compound within Polymeric Systems
Dye aggregation, the process where dye molecules associate to form dimers or higher-order clusters, is a critical phenomenon that can significantly impact the coloristic and physical properties of a dyed polymer. mdpi.comresearchgate.net Aggregation is influenced by factors such as dye concentration, temperature, solvent environment, and the presence of additives like polymers. mdpi.com The formation of aggregates can lead to shifts in the absorption spectrum; H-aggregates (face-to-face stacking) typically cause a blue-shift, while J-aggregates (end-to-end association) can cause a red-shift. mdpi.com
In the context of polymeric systems, the polymer itself can influence aggregation. Water-soluble polymers like poly(vinylpyrrolidone) (PVP) have been shown to have a "disaggregation" effect on some dyes. researchgate.net The interaction between the dye and the polymer chain can disrupt the dye-dye interactions that lead to aggregation. researchgate.net This process is thermodynamically distinct from aggregation in water, suggesting that interactions between the dye and the polymer chains are a key factor. researchgate.net For this compound, the tendency to aggregate within a specific polymer would depend on its molecular structure, its concentration, and the strength of its interactions with the polymer matrix relative to its self-association affinity.
Diffusion and Distribution Phenomena in Material Systems
The migration and distribution of this compound within a material are critical for achieving uniform coloration and ensuring the long-term stability of the product. These processes are governed by the principles of diffusion.
Factors Governing Dye Diffusion Rates in Polymer Films
The rate at which a dye diffuses through a polymer film is not constant but is influenced by a multitude of factors related to the dye, the polymer, and the environmental conditions. The diffusion coefficient (D) is a key parameter that quantifies this rate.
Key factors include:
Temperature: Higher temperatures increase the mobility of both the dye molecules and the polymer chains, leading to a higher diffusion rate. mdpi.com
Polymer Concentration: In polymer solutions, a higher concentration of the polymer generally hinders the movement of solvent or dye molecules, decreasing the diffusion rate. scielo.brmdpi.com
Polymer Structure: The architecture of the polymer matrix, including its degree of crystallinity, cross-link density, and the presence of chain entanglements, significantly impacts diffusion. acs.orgnih.gov Amorphous regions generally permit faster diffusion than highly crystalline regions.
Free Volume: The microscopic voids or "free volume" within the polymer matrix are essential for allowing dye molecules to move. Factors that increase free volume, such as higher temperatures or the presence of plasticizers, will increase diffusion rates. scielo.brdtu.dk
Dye-Polymer Interactions: Specific interactions between the dye and polymer, such as hydrogen bonding or van der Waals forces, can slow down the diffusion process.
Dye Molecule Size: Larger molecules generally diffuse more slowly than smaller ones, although molecular shape also plays a role.
| Factor | Effect on Diffusion Rate | Underlying Mechanism |
|---|---|---|
| Increasing Temperature | Increase | Increases polymer chain mobility and kinetic energy of the dye molecule. mdpi.com |
| Increasing Polymer Concentration | Decrease | Reduces available free volume and increases tortuosity of the diffusion path. mdpi.com |
| Increasing Polymer Crystallinity | Decrease | Crystalline regions are densely packed and act as impermeable obstacles. |
| Presence of Plasticizers | Increase | Increases polymer chain mobility and free volume. acs.org |
| Strong Dye-Polymer Affinity | Decrease | Attractive forces between the dye and polymer chains can immobilize the dye. |
Microscopic and Macroscopic Diffusion Models
The process of diffusion in polymers is described by various mathematical models that operate on different scales.
Macroscopic Models: At the macroscopic level, Fick's laws of diffusion are fundamental. researchgate.net
Fick's First Law describes steady-state diffusion, where the diffusion flux is proportional to the concentration gradient.
Fick's Second Law addresses non-steady-state diffusion, describing how the concentration of the diffusant changes over time.
Based on the relative rates of diffusion and polymer relaxation, different types of diffusion can be categorized:
Fickian (Case I) Diffusion: Occurs when the rate of diffusion is much slower than the rate of polymer chain relaxation. This is common in rubbery polymers or at temperatures well above the glass transition temperature (Tg). researchgate.net
Case II Diffusion: Characterized by a sharp front moving at a constant velocity, where diffusion is much faster than polymer relaxation. This is often seen with glassy polymers. researchgate.net
Anomalous Diffusion: Represents an intermediate case where the rates of diffusion and polymer relaxation are comparable. researchgate.net
Microscopic Models: These models aim to predict the diffusion coefficient based on the physical properties of the polymer and the diffusant.
Free-Volume Theory: The Vrentas-Duda model is a prominent example, which posits that diffusion occurs when a sufficient amount of local free volume opens up to allow a dye molecule to "jump" from one location to another. scielo.brdtu.dk This model is effective at predicting the dependence of the diffusion coefficient on temperature and concentration. scielo.br It requires parameters related to the critical free volume needed for the diffusant and polymer segments to move. scielo.br
| Model Type | Model Name | Core Principle | Applicability |
|---|---|---|---|
| Macroscopic | Fick's Laws | Relates diffusive flux to concentration gradients over time and space. researchgate.net | General description of mass transport. |
| Macroscopic | Case II Transport | Diffusion is coupled with and controlled by polymer relaxation, creating a moving front. researchgate.net | Solvent diffusion in glassy polymers. |
| Microscopic | Vrentas-Duda Free-Volume Theory | Diffusion is dependent on the statistical availability of local free volume for molecular jumps. scielo.br | Predicting temperature and concentration dependence of diffusion coefficients. |
Effects of Environmental Stressors on Dye-Material Stability
The ability of this compound to maintain its color and integrity when exposed to environmental factors is crucial for its application in durable goods.
Photostability and Colorfastness in Polymer Applications
Photostability refers to the resistance of a dye to fade or change color upon exposure to light, particularly UV radiation. Colorfastness is a broader term that includes resistance to light as well as other factors like heat, migration, and chemical exposure. For solvent dyes used in plastics, high fastness properties are essential.
The photostability of a dye within a polymer is influenced by:
The Chemical Structure of the Dye: The inherent stability of the chromophore to photochemical reactions.
The Polymer Matrix: The type of polymer can have a significant effect. Some polymers are more permeable to oxygen and moisture, which can accelerate fading, while others may offer a more protective, rigid environment.
Additives: The presence of UV absorbers and stabilizers in the polymer formulation can dramatically improve the photostability of the dye.
Solvent dyes are often selected for their high thermal stability and good lightfastness in engineering plastics. For example, related compounds like C.I. Solvent Red 196 are noted for having very good light fastness and high heat resistance in polymers such as polycarbonate (PC), polymethyl methacrylate (B99206) (PMMA), and polyethylene terephthalate (PET). specialchem.com Similar performance characteristics are generally expected from dyes within the same chemical class and application range.
| Polymer | Typical Heat Resistance (°C) | Typical Light Fastness (Scale 1-8) |
|---|---|---|
| Polystyrene (PS) | ~260-280 | 6-7 |
| ABS | ~260-280 | 6-7 |
| Polymethyl Methacrylate (PMMA) | ~280-300 | 7-8 |
| Polycarbonate (PC) | ~320-340 | 7-8 |
| Polyethylene Terephthalate (PET) | ~300-320 | 7-8 |
Influence of Chemical and Thermal Exposure on Dye Retention
The retention of a solvent dye such as this compound within a polymeric substrate is a critical factor for the long-term stability and performance of the colored material. This retention is significantly influenced by external factors, particularly chemical and thermal exposure. The interaction between the dye, the polymer matrix, and the external environment can lead to various phenomena such as dye migration, sublimation, or chemical degradation, all of which affect the aesthetic and functional properties of the final product.
Thermal Exposure and Dye Retention
Elevated temperatures can have a profound effect on the stability of a dye within a polymer. The primary mechanisms by which thermal exposure influences dye retention are dye migration and thermal degradation.
Dye Migration and Sublimation:
Solvent dyes are designed to dissolve within the polymer matrix, forming a solid solution. emperordye.compolarisorganics.com The mobility of the dye molecules within the polymer is largely dependent on the temperature and the polymer's morphology. emperordye.com In amorphous polymers with a high glass transition temperature (Tg), dye molecules are generally well-dispersed and their movement is restricted at temperatures below the Tg. emperordye.com However, as the temperature approaches or exceeds the Tg, the polymer chains gain mobility, which in turn allows for the diffusion of the dye molecules. emperordye.com This can lead to dye migration, where the colorant moves from the interior of the polymer to the surface, a phenomenon often referred to as "blooming". researchgate.net
Furthermore, at high processing temperatures, some solvent dyes can undergo sublimation, where the dye transitions directly from a solid to a gaseous state and then deposits on cooler surfaces, such as molds. emperordye.com This can result in surface defects on the plastic parts and a loss of color intensity. emperordye.com The propensity for a dye to migrate or sublimate is influenced by its molecular weight, polarity, and its affinity for the specific polymer. solventdyesupplier.com
The heat stability of a solvent dye is a crucial parameter, often provided by manufacturers, and indicates the maximum temperature at which the dye remains stable without significant degradation or color change.
Illustrative Heat Stability of Solvent Dyes in Various Polymers:
| Polymer | Typical Processing Temperature (°C) | General Heat Stability of Compatible Solvent Dyes (°C) |
| Polystyrene (PS) | 180 - 240 | Up to 280 |
| Acrylonitrile Butadiene Styrene (ABS) | 200 - 260 | Up to 300 |
| Polymethyl Methacrylate (PMMA) | 200 - 250 | Up to 290 |
| Polycarbonate (PC) | 280 - 320 | Up to 330 |
| Polyethylene Terephthalate (PET) | 260 - 290 | Up to 320 |
Note: This table provides generalized data for illustrative purposes. Actual heat stability can vary depending on the specific dye formulation and processing conditions.
Thermal Degradation:
This compound is classified as an azo dye. The azo group (-N=N-) is the chromophore responsible for the dye's color. kochcolor.com At elevated temperatures, this azo bond can undergo cleavage, leading to the irreversible loss of color. polarisorganics.com The degradation products are often aromatic amines, which can be colorless. polarisorganics.com The thermal stability of an azo dye is influenced by the nature of the aromatic rings and the substituents attached to them. polarisorganics.com
Chemical Exposure and Dye Retention
The chemical environment to which a colored polymer is exposed can also significantly impact dye retention. The interaction with various chemicals can lead to the swelling or degradation of the polymer matrix, or direct chemical attack on the dye molecule itself.
Polymer-Chemical Interaction:
Exposure to certain solvents or chemicals can cause the polymer to swell. food.gov.uk This swelling increases the free volume within the polymer matrix, which can facilitate the leaching of the dye from the polymer. food.gov.uk The extent of this effect depends on the chemical nature of the polymer, the dye, and the contacting chemical. For instance, polar solvents are more likely to affect polar polymers, potentially leading to higher dye migration. food.gov.uk
Direct Chemical Attack on the Dye:
Strong oxidizing or reducing agents can directly interact with the azo group of the dye, leading to its cleavage and a loss of color. The chemical resistance of a dye is therefore an important consideration for applications where the material will be in contact with aggressive chemicals.
Influence of Additives:
The presence of other additives within the polymer formulation, such as plasticizers, slip agents, or UV stabilizers, can also influence dye retention. solventdyesupplier.comfood.gov.uk Plasticizers, for example, lower the glass transition temperature of the polymer, which can increase the mobility of the dye molecules and promote migration. emperordye.com Some additives that are designed to "bloom" to the surface, such as certain slip agents, can also carry dye molecules with them, leading to increased surface migration. food.gov.uk
Illustrative Chemical Resistance of Solvent Dyes in Polymers:
| Chemical Agent | Effect on Polymer Matrix | Potential Impact on Dye Retention |
| Aliphatic Hydrocarbons | Minimal effect on polar polymers | Generally good retention |
| Aromatic Hydrocarbons | Can cause swelling in some polymers (e.g., PS) | Increased risk of dye leaching |
| Alcohols | Can cause swelling in polar polymers | Potential for dye migration |
| Ketones | Strong solvents for many polymers | High risk of dye extraction |
| Acids (dilute) | Generally good resistance by many polymers | Minimal impact on dye retention |
| Alkalis (dilute) | Generally good resistance by many polymers | Minimal impact on dye retention |
| Oxidizing Agents | Can degrade the polymer and/or the dye | High risk of color fading |
Note: This table provides a general overview. The actual chemical resistance is highly dependent on the specific polymer, dye, concentration of the chemical, and duration of exposure.
Environmental Fate, Transport, and Remediation Strategies
Environmental Distribution and Mobility in Diverse Compartments
The distribution and movement of C.I. Solvent Red 84:1 in the environment are dictated by its tendency to partition between water, soil, sediment, and air.
Due to their hydrophobic nature and low solubility in water, solvent azo dyes are expected to exhibit strong adsorption to soil and sediment. canada.ca This partitioning behavior is a primary mechanism for their removal from the water column. canada.ca For analogous compounds, such as C.I. Solvent Red 1, the estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is approximately 290,000, which indicates that it is expected to be immobile in soil. nih.gov Similarly, for C.I. Solvent Red 80 (Citrus Red 2), the estimated Koc is 2.3 x 10^4, also suggesting immobility. This strong adsorption implies that upon release into the environment, this compound will likely accumulate in bottom sediments of aquatic systems and in terrestrial soils, particularly those with high organic matter content. canada.ca
In aquatic environments, the low aqueous solubility of this compound drives its partitioning from the water phase to suspended particulate matter and, ultimately, to bottom sediments. canada.ca Azo dyes that are hydrophobic are known to partition strongly to sediments. This process effectively removes the dye from the water column, but leads to its concentration in the benthic zone. canada.ca This sequestration in sediment can create a long-term reservoir of the compound, influencing its persistence and the potential for exposure to sediment-dwelling organisms.
Volatilization from water or soil surfaces is not considered a significant environmental fate process for solvent azo dyes. This is due to their typically low vapor pressure and low Henry's Law constants. For instance, the estimated Henry's Law constant for C.I. Solvent Red 1 is 1.1 x 10⁻¹⁰ atm-m³/mol, a value that indicates the compound is essentially nonvolatile from water surfaces. nih.gov A similar assessment for C.I. Solvent Red 80, with an estimated Henry's Law constant of 5.2 x 10⁻¹³ atm-m³/mol, confirms that volatilization is not an important fate process. nih.gov Consequently, this compound is not expected to undergo long-range atmospheric transport. canada.ca
Table 1: Estimated Environmental Partitioning Properties of Analogue Solvent Dyes
| Analogue Compound | Property | Estimated Value | Implication |
|---|---|---|---|
| C.I. Solvent Red 1 | Soil Adsorption Coefficient (Koc) | ~290,000 L/kg | Immobile in soil nih.gov |
| C.I. Solvent Red 80 | Soil Adsorption Coefficient (Koc) | 23,000 L/kg | Immobile in soil |
| C.I. Solvent Red 1 | Henry's Law Constant | 1.1 x 10⁻¹⁰ atm-m³/mol | Essentially nonvolatile from water nih.gov |
| C.I. Solvent Red 80 | Henry's Law Constant | 5.2 x 10⁻¹³ atm-m³/mol | Essentially nonvolatile from water nih.gov |
Abiotic Degradation Pathways of this compound
Abiotic processes, particularly those involving light and anaerobic conditions, play a role in the ultimate degradation of this compound.
Azo dyes are designed to be stable to light, but they can undergo photolytic degradation. researchgate.net These compounds contain chromophores that absorb light in the visible and ultraviolet spectrums, which can lead to their degradation. researchgate.netnih.gov The photodegradation of azo dyes can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals. nih.gov The rate and extent of photolysis are dependent on various factors, including light intensity, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers. researchgate.net For many azo dyes, photocatalytic degradation is considered a significant environmental breakdown process. researchgate.netnih.gov
Table 2: Summary of Abiotic Degradation Pathways
| Degradation Pathway | Description | Environmental Conditions | Primary Products |
|---|---|---|---|
| Photolysis | Degradation by direct or indirect action of sunlight (UV and visible light). researchgate.netnih.gov | Aerobic, light-exposed surface waters. | Hydroxylated derivatives, phenolic compounds, and other smaller organic molecules. researchgate.net |
| Reductive Cleavage | Cleavage of the azo bond (–N=N–). canada.casdc.org.uk | Anaerobic or reducing environments, such as sediments. canada.ca | Aromatic amines. canada.ca |
Chemical Stability under Varying pH and Redox Potentials
The chemical stability of solvent dyes is a key factor in their environmental persistence. As a class, solvent dyes are designed to be stable under a wide range of conditions to ensure colorfastness in their applications. polarisorganics.com
pH Stability: Azo dyes, particularly non-ionic solvent dyes, are generally stable across a broad pH range, a property essential for their industrial use. polarisorganics.comthescipub.com Their low water solubility limits hydrolysis pathways. However, extreme pH conditions can affect the dye's molecular structure and color. In highly acidic environments (pH below 5), some azo dyes can undergo transformations, leading to a color change. researchgate.netresearchgate.net Similarly, highly alkaline conditions (pH above 9) can also lead to instability and fading over time. researchgate.net For many textile dyes, the highest removal efficiencies in treatment processes are often achieved under either acidic or neutral pH, suggesting that pH adjustment can be a critical step in destabilizing the dye for removal. researchgate.net
Redox Potential: The redox potential of the environment is a critical determinant of the stability of azo dyes. The defining feature of an azo dye is the nitrogen-nitrogen double bond (-N=N-), which is an electron-deficient chromophore. This bond is highly susceptible to reduction but is stable against oxidation. nih.gov Consequently, azo dyes are generally recalcitrant under aerobic (oxidizing) conditions, which are common in surface waters. nih.govscbt.com Conversely, under anaerobic or reducing conditions, such as those found in sediments, deeper layers of soil, or within specialized bioreactors, the azo bond can be cleaved. scbt.comwur.nl This reductive cleavage is the primary pathway for the breakdown of these dyes.
Biotic Degradation and Biodegradation Potential
The biodegradation of azo dyes is a complex process that is highly dependent on the prevailing environmental conditions and the microbial communities present. The structural characteristics of this compound, particularly its azo linkages and aromatic nature, dictate its susceptibility to microbial action.
The primary microbial transformation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.gov This process is favored in anaerobic environments where the dye can act as a terminal electron acceptor for microbial respiration. researchgate.net
In soil and aquatic sediments where oxygen is limited, a diverse range of anaerobic bacteria can carry out this reduction. mdpi.com The process results in the decolorization of the dye, as the chromophoric azo linkage is broken. This initial step does not typically lead to complete mineralization of the compound but rather transforms it into intermediate compounds. wur.nl Aerobic degradation of the intact azo dye molecule is generally considered insignificant, as the electron-withdrawing nature of the azo group makes it resistant to oxidative attack by microbial enzymes. chemicalregister.com A complete mineralization of azo dyes, therefore, often requires a sequential anaerobic-aerobic process. nih.govwur.nlnih.gov
The reductive cleavage of the azo bond invariably leads to the formation of aromatic amines. nih.govnih.gov These resulting metabolites are often colorless but can be more toxic and recalcitrant than the parent dye molecule. nih.gov
While the precise chemical structure of this compound (CAS No. 105157-04-8) is not consistently reported in public scientific databases, it is classified as a disazo dye. To illustrate the process of amine formation, a structurally similar and well-documented disazo dye, C.I. Solvent Red 26 (C.I. 26120) , can be used as a representative example. wikipedia.orgchemeurope.com
The structure of C.I. Solvent Red 26 contains two azo bonds. nih.gov Microbial reduction under anaerobic conditions would cleave these bonds, leading to the formation of several aromatic amines. For instance, the cleavage of one bond could yield o-toluidine and 1-amino-2-naphthol , while cleavage of the other could produce other substituted aromatic amines. nih.gov These amines are of significant environmental concern as many are known or suspected carcinogens. nih.gov The subsequent fate of these aromatic amines depends on the availability of oxygen; many can be further degraded by aerobic microorganisms. wur.nl
Anaerobic Conditions: Under anaerobic conditions, azo dyes are readily decolorized through reductive cleavage of the azo bond. This process is generally rapid and can be carried out by a wide variety of non-specific anaerobic microbial consortia. nih.govmdpi.com Studies on various azo dyes show high percentages of color removal in anaerobic bioreactors. mdpi.com However, this represents only the initial transformation step, not complete mineralization. The resulting aromatic amines are often resistant to further degradation without oxygen. nih.gov
Aerobic Conditions: Azo dyes are typically considered non-biodegradable or very slowly biodegradable under aerobic conditions. nih.govchemicalregister.com The intact dye molecule resists attack by the oxidative enzymes commonly produced by aerobic bacteria. While some specialized fungi and bacteria may produce enzymes like laccases that can decolorize certain dyes aerobically, this is not the common pathway. researchgate.net The primary role of aerobic processes in the complete biodegradation of azo dyes is the mineralization of the aromatic amine intermediates that are formed during a preceding anaerobic stage. nih.govwur.nl
| Condition | Primary Process | Outcome for Azo Dye |
| Anaerobic | Reductive Cleavage of Azo Bond | Decolorization; Formation of Aromatic Amines |
| Aerobic | Limited or No Degradation | Dye remains largely intact and colored |
| Sequential Anaerobic -> Aerobic | Reductive Cleavage then Oxidation | Decolorization followed by degradation of aromatic amines, leading to potential mineralization |
Advanced Remediation and Treatment Technologies for Dye-Containing Effluents
Given the challenges in biological degradation, various physicochemical methods have been developed and are widely used to treat effluents containing synthetic dyes. These methods are primarily focused on transferring the dye from the liquid phase to a solid phase, thereby removing the color and associated pollutants from the water.
Adsorption: Adsorption is a highly effective method for removing dyes from wastewater due to its simplicity and the availability of a wide range of adsorbent materials. researchgate.net Activated carbon is a benchmark adsorbent known for its high surface area and porosity, which provides numerous sites for dye molecules to bind. Studies on various red azo dyes demonstrate the efficacy of this method. For example, the maximum adsorption capacity for Reactive Red 2 on activated carbon prepared from hazelnut shells was found to be 8.67 mg/g at 45°C and pH 3. Similarly, activated carbon from other low-cost materials has shown significant adsorption capacities for dyes like Direct Red 23 and Congo Red. researchgate.netresearchgate.net The efficiency of adsorption is highly dependent on factors such as pH, adsorbent dosage, initial dye concentration, and temperature. researchgate.net For anionic dyes, adsorption is often more favorable under acidic pH conditions, which increase the positive charge on the adsorbent surface, enhancing electrostatic attraction. researchgate.net
Coagulation-Flocculation: Coagulation-flocculation is a widely used and cost-effective process in wastewater treatment. It involves adding a coagulant, such as aluminum sulfate (B86663) (alum) or polyaluminum chloride (PAC), to the wastewater. chemicalbook.com These chemicals neutralize the charge of the dye particles, causing them to destabilize and aggregate into small flocs. A subsequent flocculation step, often aided by polymers, encourages these small flocs to clump together into larger masses that can be easily removed by sedimentation or filtration. polarisorganics.com
The effectiveness of coagulation is highly pH-dependent. For instance, in the treatment of a solution containing an acid dye, the maximum removal efficiency for alum occurred at pH 5, while for PAC it was at pH 7. chemicalbook.com Studies on the dye Congo Red showed that with alum, a decolorization ratio of over 84% could be achieved at an optimal pH of 8.26. mdpi.com Coagulation is effective for a wide range of dye types, including solvent, reactive, and acid dyes. polarisorganics.comchemicalbook.com
| Treatment Method | Key Parameters | Typical Removal Efficiency |
| Adsorption (Activated Carbon) | pH, Adsorbent Dose, Contact Time, Temperature | Can exceed 90% depending on conditions researchgate.net |
| Coagulation (Alum) | pH, Coagulant Dose, Initial Dye Concentration | 85% - 95% for various dyes chemicalbook.comwaterandwastewater.com |
| Coagulation (Polyaluminum Chloride) | pH, Coagulant Dose, Initial Dye Concentration | ~85% for acid dyes chemicalbook.com |
Advanced Oxidation Processes (AOPs) for Dye Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). While no specific studies detailing the application of AOPs to this compound were identified, research on other structurally similar azo dyes, such as Reactive Yellow 84, demonstrates the potential efficacy of these methods.
AOPs that have been successfully applied to the degradation of other azo dyes include:
Fenton and Photo-Fenton Processes: These processes utilize Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺). The reaction generates hydroxyl radicals, which are powerful oxidizing agents. The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV-Vis light. Studies on other reactive azo dyes have shown that the efficiency of the Fenton process is highly dependent on operational parameters such as pH, the concentration of Fe²⁺ and H₂O₂, and the initial dye concentration. For instance, research on Reactive Yellow 84 indicated that a pH of 3 is optimal for the Fenton process, achieving significant color removal in a short reaction time. jmaterenvironsci.com
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals. Ozonation has been shown to be effective in decolorizing and degrading azo dyes. For example, studies on hydrolyzed Reactive Yellow 84 demonstrated that ozonation could achieve almost complete decolorization and significantly reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.gov The process also led to an increase in the BOD₅/COD ratio, indicating an enhancement of biodegradability. nih.gov
Sonolytic Ozonation: This is a hybrid AOP that combines ozonation with ultrasound. The ultrasonic irradiation enhances the decomposition of ozone, leading to a higher production of hydroxyl radicals. Research on C.I. Reactive Yellow 84 has shown that the combination of ultrasound and ozonation is more efficient for the removal of TOC than either ozonation or ultrasonic irradiation alone. nih.gov
The effectiveness of these AOPs on this compound would require specific experimental investigation to determine optimal conditions and degradation kinetics.
Biological Treatment Systems for Effluent Decolorization and Detoxification
Biological treatment methods utilize microorganisms such as bacteria, fungi, and algae to break down and decolorize dye-containing effluents. These methods are generally considered to be cost-effective and environmentally friendly. While specific studies on the biological treatment of this compound are not available, the general principles of azo dye biodegradation can be inferred from research on other dyes.
Bacterial Degradation: Certain bacterial strains have been identified that can decolorize and degrade azo dyes under both anaerobic and aerobic conditions. The initial step in the biodegradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines. These amines can then be further degraded under aerobic conditions. For example, strains of Pseudomonas aeruginosa have shown significant potential in degrading the azo dye Methyl Red. nih.gov Similarly, various Bacillus species have been used in consortiums to biodegrade Remazol dyes. usamv.ro
Fungal Decolorization: White-rot fungi are known for their ability to produce lignin-modifying enzymes, such as laccases and peroxidases, which can degrade a wide range of recalcitrant organic pollutants, including various types of dyes.
Combined Chemical and Biological Treatment: A combination of chemical oxidation as a pre-treatment followed by biological treatment is often a promising approach for the remediation of wastewater containing recalcitrant dyes. nih.gov The initial chemical oxidation step can break down the complex dye molecules into more biodegradable intermediates, which can then be effectively removed by conventional biological processes. nih.gov For instance, pre-treatment with ozone or Fenton's reagent has been shown to increase the biodegradability of dye wastewater, making it more amenable to subsequent treatment in a biologically aerated filter. nih.gov
The applicability and efficiency of these biological treatment systems for this compound would depend on the isolation and acclimatization of suitable microbial consortia capable of degrading this specific dye structure.
Applications in Advanced Materials and Specialized Industrial Technologies
Role in Polymer Coloration and Plastic Material Manufacturing
Solvent dyes are integral to the plastics industry for producing vibrant, transparent, or opaque colored articles. Their efficacy stems from their ability to dissolve within the polymer matrix, resulting in a homogenous coloration that does not significantly affect the polymer's structural properties. This class of dyes is suitable for a wide array of polymers, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (B99206) (PMMA), rigid polyvinyl chloride (RPVC), and polyethylene terephthalate (PET). saujanyaexports.comdynasty-chem.comadditivesforpolymer.comkemichem.cn
Integration into Thermoplastics and Thermosets
The molecular structure of solvent dyes allows for their successful integration into both thermoplastics and thermosetting plastics.
Thermoplastics: In thermoplastics such as polystyrene, acrylics (PMMA), and polycarbonate, solvent dyes are typically incorporated during the extrusion or injection molding process. The dye is mixed with the polymer pellets before melting, allowing it to dissolve and disperse uniformly throughout the molten polymer. The thermal stability of the dye is a critical factor in this process to prevent degradation at high processing temperatures. Many solvent dyes exhibit good heat resistance, making them suitable for these applications. saujanyaexports.comadditivesforpolymer.com For instance, related solvent dyes like C.I. Solvent Red 135 are known for their high heat stability, a desirable characteristic for processing engineering plastics.
Thermosets: For thermosetting resins like epoxy or unsaturated polyesters, solvent dyes are dissolved into the liquid resin or hardener component before the curing process is initiated. The dye becomes permanently locked within the cross-linked polymer network upon curing. This method is often used in the manufacturing of cast acrylic sheets, laminates, and composite materials. The dye's compatibility with the resin system is crucial to avoid issues like leaching or interference with the curing reaction.
Table 1: General Suitability of Solvent Red Dyes in Various Polymers
| Polymer Type | C.I. Name | Suitability |
|---|---|---|
| Polystyrene (PS) | Solvent Red 24 | Suitable |
| Acrylonitrile Butadiene Styrene (ABS) | Solvent Red 135 | Suitable |
| Polymethyl Methacrylate (PMMA) | Solvent Red 1 | Suitable |
| Polycarbonate (PC) | Solvent Red 111 | Suitable |
| Rigid Polyvinyl Chloride (RPVC) | Solvent Red 25 | Suitable |
| Polyethylene Terephthalate (PET) | Solvent Red 168 | Suitable |
Note: This table represents the general applicability of various red solvent dyes in common thermoplastics and is intended to be illustrative of the dye class. additivesforpolymer.com
Development of Masterbatches and Compound Formulations
To simplify handling and improve dispersion accuracy in large-scale manufacturing, solvent dyes are frequently formulated into masterbatches. A masterbatch is a concentrated mixture of the colorant encapsulated within a carrier polymer.
The production of a masterbatch involves compounding a high concentration of the solvent dye with a specific polymer (often a universal carrier or one that is compatible with the final plastic). This concentrate is then pelletized. During the manufacturing of the final plastic part, a small, precisely measured amount of the masterbatch is mixed with the natural, uncolored polymer. This "let-down" process ensures a consistent and uniform color distribution in the end product. The use of masterbatches minimizes dust exposure associated with handling powdered dyes and enhances process efficiency and color consistency.
Utilization in Specialized Printing Inks and Coatings
The solubility of C.I. Solvent Red 84:1 in organic solvents makes it a candidate for non-aqueous liquid applications such as printing inks and industrial coatings. epo.org These dyes provide vibrant and transparent color effects that are difficult to achieve with pigment-based systems.
Inkjet and Traditional Printing Applications
Solvent dyes are a key component in the formulation of solvent-based inks for various printing technologies.
Inkjet Printing: this compound has been specifically listed as a component in patent literature for water-based inkjet printing ink formulations, indicating its utility in this high-tech application. epo.org In solvent-based inkjet inks, the dye is dissolved in a carrier solvent system designed to evaporate quickly after printing, leaving the colorant on the substrate. These inks are crucial for printing on non-porous materials like plastics, foils, and metals. The low viscosity and high purity required for inkjet applications mean that solvent dyes must be highly soluble and free of insoluble particles that could clog the fine nozzles of the printhead. epo.org
Traditional Printing: In conventional printing methods such as gravure and flexography, solvent dyes are used to create transparent lacquers and inks for packaging materials, particularly for printing on aluminum foil and flexible films. colorantsgroup.com Their ability to produce a high-gloss, vibrant finish is highly valued in these applications. They are also used in specialty inks, such as those for marking pens and permanent markers.
Coating Technologies and Surface Treatments
Solvent dyes are employed in a variety of industrial coatings and surface treatments where transparency and coloration are required. Applications include:
Wood Stains and Varnishes: Solvent dyes penetrate the wood grain without obscuring it, enhancing the natural appearance of the wood with a uniform color. They are dissolved in a solvent carrier that is then applied to the wood surface, often sealed with a clear topcoat. colorantsgroup.com
Metal Coatings: They are used to color anodized aluminum, providing a durable and decorative metallic finish. The dye is absorbed into the porous oxide layer before it is sealed.
Paints and Lacquers: In automotive finishes and other high-performance coatings, solvent dyes can be used to create special effects, such as candy apple or tinted clear coats, where a deep, rich color is desired. cncolorchem.com
Functionality in Non-Medical Smoke and Signaling Devices
A specialized application for certain solvent dyes is in the formulation of pyrotechnic compositions for colored smoke. dayglo.in These devices are used for a variety of signaling, marking, and entertainment purposes. While direct evidence of this compound being used in smoke compositions is not publicly documented, other red azo and anthraquinone solvent dyes, such as C.I. Solvent Red 1 and C.I. Disperse Red 9, are used for this purpose. coloredsmoke.comnih.gov
The principle of colored smoke generation involves a pyrotechnic mixture that undergoes a low-temperature combustion (smoldering) reaction. This reaction produces sufficient heat to vaporize the organic dye without extensively decomposing it. As the hot, vaporized dye mixes with the cooler ambient air, it condenses to form a fine aerosol of solid particles, which appears as dense, colored smoke. coloredsmoke.com
Key characteristics for a dye to be effective in smoke compositions include:
High thermal stability to withstand vaporization with minimal decomposition.
A low melting point and high vapor pressure at the reaction temperature.
High tinctorial strength to produce a vivid color.
These devices are critical for applications such as:
Distress Signals: Hand-held flares and floating smoke signals for maritime and aviation emergencies often use red or orange smoke for high visibility during the day. faa.gov
Military Applications: Smoke grenades are used for signaling, target marking, and concealment. coloredsmoke.com
Aerial Displays: Airshows and other entertainment events use colored smoke for dramatic visual effects. dayglo.in
Table 2: Examples of Dyes Used in Pyrotechnic Smoke Formulations
| Color | C.I. Name | C.I. Number | Chemical Class |
|---|---|---|---|
| Red | Solvent Red 1 | 12150 | Monoazo |
| Red | Disperse Red 9 | 60505 | Anthraquinone |
| Yellow | Solvent Yellow 33 | 47000 | Quinoline |
| Orange | Solvent Yellow 14 | 12055 | Monoazo |
| Violet | Solvent Violet 47 | 61705 | Anthraquinone |
| Green | Solvent Green 3 | 61565 | Anthraquinone |
Source: Data compiled from military and supplier specifications. coloredsmoke.com
Formulation Chemistry for Pyrotechnic Compositions
General principles of pyrotechnic formulations for colored smoke involve a fuel, an oxidizer, and a sublimable organic dye. nih.govgoogle.com The heat from the fuel-oxidizer reaction vaporizes the dye, which then condenses to form a colored aerosol. nih.govdtic.mil Common components in such mixtures include potassium chlorate as the oxidizer and lactose or dextrin as the fuel. wikipedia.org Additives like sodium bicarbonate may be used as coolants to prevent the thermal decomposition of the dye. wikipedia.org However, no specific formulations or research studies were identified that incorporate this compound.
Optical Properties in Colored Smoke Generation
The effectiveness of a dye in colored smoke is determined by its ability to be vaporized without significant degradation and then form an aerosol of fine particles that efficiently scatter light. nih.gov The color quality depends on the dye's molecular structure and its stability at the high temperatures of the pyrotechnic reaction. google.com While various solvent and disperse dyes are utilized for creating red smoke, including Solvent Red 1 and Disperse Red 9, no data on the specific optical properties or performance of this compound in smoke generation is available. google.comnih.gov
Integration into Chromogenic and Smart Materials (Non-Biomedical)
Smart materials are engineered to respond to external stimuli, such as mechanical stress, temperature, or light, with a change in their properties. Chromogenic materials, a subset of smart materials, exhibit changes in color.
Mechanochromic and Thermochromic Polymer Systems
Mechanochromic polymers change color in response to mechanical force, while thermochromic materials respond to temperature changes. These phenomena are often achieved by incorporating dyes into polymer matrices. The response can be due to various mechanisms, such as the disruption of dye aggregates or changes in the molecular conformation of the dye. While the concept is well-established, there is no literature that documents the use or testing of this compound in either mechanochromic or thermochromic systems.
Photochromic and Electrochromic Applications
Photochromic materials change color upon exposure to light, typically UV radiation, and are commonly used in applications like transitional lenses. youtube.comyoutube.com Electrochromic materials change their optical properties in response to an electrical voltage and are used in smart windows and displays. The function of these materials relies on molecules that can exist in two different states with different absorption spectra. Extensive searches did not yield any information suggesting that this compound possesses photochromic or electrochromic properties or has been investigated for such applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a dye molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of C.I. Solvent Red 84:1. nih.govnih.gov A typical DFT study begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Functionals such as B3LYP combined with a basis set like 6-311+G(d,p) are commonly employed for this purpose. mdpi.comnih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitation potential and chemical reactivity. A smaller gap generally implies that the molecule can be excited more easily, which influences its color. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, respectively.
Illustrative DFT-Calculated Properties for this compound The following table is a hypothetical representation of data that would be obtained from a DFT calculation.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1570.45 Hartree | Represents the electronic and nuclear energy of the optimized molecule. |
| HOMO Energy | -6.20 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.85 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.35 eV | Correlates with the energy of the first electronic transition and chemical stability. |
| Dipole Moment | 3.15 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. arxiv.orgclaremont.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) incorporate electron correlation more rigorously than standard DFT, leading to higher accuracy for properties like ionization potentials, electron affinities, and interaction energies. claremont.edu
Due to their high computational demand, these methods are often used to benchmark results from less expensive DFT calculations or for smaller, representative fragments of the dye molecule. For a molecule like this compound, ab initio calculations could be employed to provide a highly accurate value for the HOMO-LUMO gap or to precisely calculate the energies of excited states, which is crucial for understanding its photophysical properties.
Molecular Dynamics (MD) Simulations of Dye-Solvent and Dye-Matrix Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations allow for the investigation of how this compound interacts with its environment, such as solvents or polymer matrices, providing insights into macroscopic properties like solubility and diffusion. physchemres.org
The behavior and properties of a dye are significantly influenced by the solvent it is dissolved in. MD simulations can model the solvation of this compound by placing one or more dye molecules in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent). By simulating the system's evolution, one can analyze the formation of solvation shells around the dye. The radial distribution function (RDF) is a key metric derived from these simulations, indicating the probability of finding a solvent molecule at a certain distance from a specific atom or group on the dye.
Furthermore, many azo dyes exhibit a tendency to aggregate in solution, primarily through π-π stacking interactions between their aromatic regions. MD simulations can predict the likelihood and geometry of such aggregation by calculating the potential of mean force (PMF) between two or more dye molecules. Understanding aggregation is vital as it can significantly alter the dye's color and performance. physchemres.org
Illustrative MD Simulation Data on Dye-Solvent Interactions The following table presents hypothetical results from MD simulations of this compound in different solvents.
| Solvent | Calculated Solvation Free Energy (kJ/mol) | Primary Interaction Type |
|---|---|---|
| Water | -35.5 | Hydrogen bonding with polar groups. |
| Ethanol | -28.9 | Hydrogen bonding and van der Waals interactions. |
| Toluene | -15.2 | π-π stacking and van der Waals interactions. |
This compound is used to color plastics, making its interaction with and movement within polymer matrices a subject of practical importance. MD simulations are an effective tool for studying the diffusion of dye molecules in amorphous polymer systems like polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS). mdpi.com
In a typical simulation, a model of the polymer is constructed, and one or more dye molecules are inserted. The system is then simulated for an extended period (nanoseconds to microseconds). By tracking the trajectory of the dye molecule, its mean squared displacement (MSD) can be calculated. The diffusion coefficient (D) is then derived from the slope of the MSD curve over time. This value is crucial for predicting the dye's mobility, which relates to properties like color uniformity and resistance to leaching.
Illustrative Diffusion Coefficients from MD Simulations The following table shows hypothetical diffusion coefficients for this compound in different polymer matrices at a standard temperature.
| Polymer Matrix | Calculated Diffusion Coefficient (D) (x 10⁻⁹ cm²/s) |
|---|---|
| Polymethyl Methacrylate (PMMA) | 1.5 |
| Polystyrene (PS) | 2.1 |
| Polycarbonate (PC) | 0.9 |
Prediction of Spectroscopic Properties and Optical Response
One of the most important applications of computational chemistry for dyes is the prediction of their color, which is determined by their UV-Visible absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.netacs.org
Starting from the DFT-optimized ground-state geometry, TD-DFT calculates the energies required to excite the molecule to various electronic excited states. The calculation yields the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net The predicted λmax corresponds to the HOMO→LUMO transition for many simple dyes. The accuracy of TD-DFT predictions can depend heavily on the choice of the functional, with hybrid functionals like B3LYP, PBE0, and M06-2X often providing a good balance of accuracy and efficiency for organic dyes. researchgate.net Comparing the calculated spectrum with experimental data allows for a detailed assignment of the electronic transitions responsible for the observed color.
Illustrative TD-DFT Prediction of λmax for this compound The following table is a hypothetical comparison of λmax values calculated with different DFT functionals in a common solvent like ethanol.
| Method/Functional | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| TD-B3LYP | 495 | 0.98 |
| TD-PBE0 | 488 | 1.02 |
| TD-M06-2X | 482 | 0.95 |
Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical modeling method used to investigate the electronic excited states of molecules. nih.gov It is widely employed to calculate and predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic dyes. academie-sciences.frresearchgate.net
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov For azo dyes, various functionals such as B3LYP and M06-2X have been utilized to simulate their UV-Vis absorption spectra. academie-sciences.fr These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
Solvent effects are crucial in accurately predicting the spectral properties of dyes. rsc.orgnih.gov Computational models often incorporate the influence of the solvent using methods like the Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the electronic transitions of the dye molecule. academie-sciences.fr Studies on azo dyes have shown that the inclusion of solvent effects in TD-DFT calculations leads to a better agreement between theoretical and experimental spectra. academie-sciences.fr For instance, the solvatochromic behavior of azo dyes, which is the change in color with the solvent polarity, can be effectively studied using TD-DFT calculations combined with a continuum solvent model. nih.gov
The following table illustrates typical data obtained from TD-DFT calculations for an analogous azo dye, showcasing the predicted absorption wavelengths and oscillator strengths.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | 485 | 0.89 | HOMO -> LUMO |
| S2 | 350 | 0.12 | HOMO-1 -> LUMO |
| S3 | 298 | 0.05 | HOMO -> LUMO+1 |
Note: The data in this table is representative and based on studies of similar azo dyes, not this compound itself.
Calculation of 0-0 Transition Energies and Vibronic Band Shapes
The 0-0 transition energy represents the energy difference between the lowest vibrational level of the electronic ground state (S₀) and the lowest vibrational level of the first excited state (S₁). researchgate.netacs.org This value is crucial for a precise comparison between theoretical and experimental data, as it can often be determined from the intersection of the absorption and emission spectra. researchgate.netacs.org
Calculating accurate 0-0 energies requires the optimization of the molecular geometry in both the ground and the first excited states. nih.govacs.org The energy difference between these two optimized structures, corrected for the zero-point vibrational energies (ZPVE), yields the 0-0 transition energy. researchgate.netacs.org Various computational methods, including TD-DFT and post-Hartree-Fock methods like CIS(D) and ADC(2), have been benchmarked for their accuracy in calculating 0-0 energies for a wide range of dyes. nih.govacs.org For many organic dyes, functionals like PBE0 and M06 have shown good performance in predicting 0-0 energies. acs.org
The shape of an electronic absorption or emission band is determined by the vibronic transitions, which are simultaneous electronic and vibrational transitions. The Franck-Condon principle governs the intensities of these vibronic bands. rsc.org Computational approaches can simulate the vibronic structure of spectra, providing detailed insights into the coupling between electronic transitions and molecular vibrations. nih.gov These simulations can reproduce the characteristic broad or structured band shapes observed experimentally. nih.gov For azo dyes, the vibronic band shape can be influenced by low-frequency vibrations corresponding to large-scale molecular movements. dntb.gov.ua
Below is a table summarizing the calculated energies for an analogous azo dye, leading to the determination of the 0-0 transition energy.
| Parameter | Energy (eV) |
|---|---|
| Ground State Energy (S0) | -1500.00 |
| Excited State Energy (S1) | -1497.50 |
| ZPVE Correction (S0) | 2.50 |
| ZPVE Correction (S1) | 2.45 |
| Calculated 0-0 Transition Energy | 2.55 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry applied to azo dyes.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding toxicity)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property-describing features of a chemical (molecular descriptors) with a specific property of interest. researchgate.net These models are valuable for predicting the properties of new or untested chemicals without the need for extensive experimental measurements. nih.gov
Prediction of Environmental Fate Parameters
QSPR models are widely used to predict the environmental fate of organic compounds, including dyes. nih.gov For azo dyes, key environmental fate parameters include their potential for degradation and adsorption. nih.gov Molecular descriptors used in these models can be derived from the chemical structure and can include constitutional, topological, and quantum-chemical parameters.
For example, a QSPR study on the degradation of azo dyes found that descriptors such as the molecular weight divided by the number of sulfonate groups and the number of azo linkages were significant in predicting the degradation efficiency. nih.gov Such models can be developed using techniques like multiple linear regression (MLR). nih.gov The predictive power of these models is typically validated using statistical methods like leave-one-out cross-validation. nih.gov
The following table provides an example of a QSPR model for predicting the half-life of azo dyes in an environmental degradation process.
| Molecular Descriptor | Coefficient | Significance (p-value) |
|---|---|---|
| Molecular Weight | 0.05 | <0.01 |
| Number of Azo Bonds | 0.85 | <0.001 |
| LogP (Octanol-Water Partition Coefficient) | 0.25 | <0.05 |
Model Equation: Half-life = c + 0.05(Molecular Weight) + 0.85(Number of Azo Bonds) + 0.25*(LogP)
Note: This table and equation represent a simplified, illustrative QSPR model based on published studies on azo dyes.
Correlation with Material Interaction Properties
QSPR models can also be developed to predict the interaction of dyes with various materials, which is crucial for their application in dyeing textiles and other substrates. tandfonline.comresearchgate.net The affinity of a dye for a particular fiber, for instance, can be modeled using QSPR. tandfonline.comresearchgate.net
In these models, molecular descriptors that capture the electronic and steric features of the dye molecule are correlated with its experimentally determined affinity for a material. tandfonline.com For azo dyes, descriptors related to the molecular size, shape, and electronic properties have been shown to be important in predicting their affinity for cellulose (B213188) fibers. tandfonline.comresearchgate.net These models can guide the design of new dyes with improved material interaction properties. tandfonline.com
An example of descriptors that could be used in a QSPR model for predicting dye-fiber affinity is shown in the table below.
| Descriptor Type | Example Descriptor | Relevance to Interaction |
|---|---|---|
| Constitutional | Molecular Weight | Influences van der Waals interactions |
| Topological | Wiener Index | Relates to molecular branching and size |
| Quantum-Chemical | Dipole Moment | Indicates polarity and potential for electrostatic interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to the potential for charge transfer interactions |
Regulatory Frameworks and Environmental Management
International and National Regulations Governing Industrial Azo Dye Production and Use
Azo dyes as a class are subject to regulations that primarily focus on the prevention of harm from their potential cleavage products. canada.ca
The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a comprehensive piece of legislation that manages the risks associated with chemical substances. For azo dyes, REACH places specific restrictions on those that can release certain carcinogenic aromatic amines. europa.eu While a direct assessment of C.I. Solvent Red 84:1 under REACH is not publicly available, any azo dye intended for the EU market would be evaluated based on its chemical structure to determine if it can cleave into any of the listed restricted amines. The regulation stipulates that articles containing such dyes that come into direct and prolonged contact with the human skin or oral cavity cannot be placed on the market if the concentration of the restricted amines exceeds a set limit.
In Canada, the Canadian Environmental Protection Act, 1999 (CEPA 1999) provides the framework for assessing and managing chemical substances. canada.ca Through the Chemicals Management Plan (CMP), the Canadian government assesses the risks of substances to the environment and human health. canada.ca Azo dyes have been a subject of these assessments, with a focus on their potential to degrade into harmful aromatic amines under anaerobic conditions, such as in sediments. canada.ca
A screening assessment of 22 azo solvent dyes was conducted under the CMP, which provides a model for how a substance like this compound would be evaluated. canada.ca This assessment considers factors such as persistence, bioaccumulation, and toxicity of both the parent dye and its potential breakdown products. canada.ca Although this compound was not included in this specific group of assessed substances, its status under CEPA would depend on a similar risk assessment process. canada.ca
In the United States, while there is no federal ban on all azo dyes, regulations at the state level can be significant. California's Proposition 65, officially known as the Safe Drinking Water and Toxic Enforcement Act of 1986, requires businesses to provide warnings about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm. The Proposition 65 list includes a number of aromatic amines that can be derived from azo dyes. Therefore, if this compound were found to release any of these listed amines, its use in products sold in California would necessitate a warning label. However, there is currently no public information indicating that this compound or its potential cleavage products are listed under Proposition 65.
Methodologies for Environmental Risk Assessment of Industrial Dyes
The environmental risk assessment of industrial dyes is a critical component of regulatory oversight and responsible environmental management. These assessments aim to understand the potential adverse effects of a substance on the environment.
An essential part of the environmental risk assessment for an industrial dye like this compound involves an exposure assessment. This process evaluates the potential for the dye to be released into the environment from industrial facilities, such as textile or plastics manufacturing plants. Key considerations include the efficiency of wastewater treatment processes in removing the dye, the potential for the dye to partition to sludge, and the ultimate concentration of the dye in receiving waters. The Canadian screening assessment for azo solvent dyes, for instance, calculated Predicted Environmental Concentrations (PECs) for the aquatic environment based on industrial formulation activities. canada.ca For this compound, a similar assessment would be necessary to understand its potential environmental exposure, though specific data is not currently available.
The following table outlines the general steps involved in an exposure assessment for an industrial dye:
| Step | Description | Key Parameters |
| 1. Release Estimation | Quantifying the amount of dye released from industrial processes into wastewater. | Production volume, dye usage rates, efficiency of on-site treatment. |
| 2. Wastewater Treatment | Evaluating the removal efficiency of the dye in municipal or industrial wastewater treatment plants. | Adsorption to sludge, biodegradation rates. |
| 3. Environmental Concentration | Predicting the concentration of the dye in environmental compartments (water, sediment). | Receiving water body characteristics (flow rate, volume), partitioning coefficients. |
To supplement experimental data and to predict the environmental behavior of a chemical, environmental fate and transport models are often employed. These models use the physical and chemical properties of a substance to estimate its distribution and persistence in the environment. For an azo dye, models can predict its partitioning between water, soil, and sediment, as well as its potential for bioaccumulation in aquatic organisms. canada.ca
For this compound, key physicochemical properties such as its water solubility, octanol-water partition coefficient (Kow), and vapor pressure would be required as inputs for these models. In the absence of experimental data for this specific compound, these properties would need to be estimated using Quantitative Structure-Activity Relationship (QSAR) models. The outputs of these models would then be used to predict the dye's environmental behavior and to assess compliance with regulatory thresholds.
The table below summarizes the types of models used in environmental fate and transport assessment:
| Model Type | Purpose | Example Input Parameters |
| Partitioning Models | Predicts how a chemical will distribute between different environmental media (air, water, soil, sediment). | Octanol-water partition coefficient (Kow), Henry's Law constant. |
| Transport Models | Simulates the movement of a chemical within and between environmental compartments. | Water solubility, soil adsorption coefficient (Koc). |
| Degradation Models | Estimates the rate at which a chemical will break down in the environment. | Biodegradation rate constants, photolysis rates. |
| Bioaccumulation Models | Predicts the potential for a chemical to accumulate in the tissues of living organisms. | Bioconcentration factor (BCF), Kow. |
While this compound is identified as an azo dye, a detailed and specific analysis of its regulatory standing and environmental risk profile is hampered by the lack of publicly available information on its chemical structure and properties. However, the established regulatory frameworks in the European Union, Canada, and the United States provide a clear indication of how a substance of this class would be evaluated. The primary concern would be its potential to cleave into restricted aromatic amines. Furthermore, a comprehensive environmental risk assessment would be required, involving exposure assessments of industrial discharges and the application of environmental fate and transport models. Future research and public disclosure of data for this compound are necessary to conduct a definitive assessment of its environmental and regulatory profile.
Green Chemistry Directives and Sustainable Practices in the Dye Industry
The textile and dye manufacturing industries have historically been significant contributors to environmental pollution, primarily due to the high consumption of water, energy, and the use of hazardous chemicals. abiteks.com.trfineotex.com In response to growing environmental concerns and stricter regulations, the industry is increasingly adopting green chemistry principles and sustainable practices. fineotex.comsustainability-directory.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sustainability-directory.com This approach focuses on the entire lifecycle of a product, from the sourcing of raw materials to the final disposal, to minimize its environmental footprint. textilelearner.net
Lifecycle Assessment Approaches for Dye Products
A Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental burdens associated with a product throughout its entire life cycle. sustainability-directory.com This "cradle-to-gate" or "cradle-to-grave" approach provides a comprehensive view of a product's environmental impact, from raw material extraction to manufacturing, use, and final disposal. sustainability-directory.comacs.org
For a dye product like this compound, an LCA would typically involve the following stages:
Raw Material Acquisition: This stage assesses the environmental impacts of extracting and processing the raw materials needed for the dye's synthesis. sustainability-directory.com For synthetic dyes, this often involves petrochemicals. sustainability-directory.com
Dye Manufacturing: This phase evaluates the energy consumption, water usage, emissions, and waste generated during the chemical synthesis of the dye. sustainability-directory.com The use of organic solvents in the production of solvent dyes is a key consideration at this stage due to potential VOC emissions. shreekrishnacorporation.com
Application/Use: This stage considers the environmental impacts of the dyeing process itself, including the energy and water used, as well as any release of the dye or other chemicals into the wastewater. sustainability-directory.com
End-of-Life Management: This final stage examines the environmental fate of the dye after the useful life of the product it has colored. sustainability-directory.com This includes the disposal of dye residues, wastewater treatment sludge, and the dyed product itself. sustainability-directory.com
Table 2: Key Environmental Impact Categories in a Dye's Lifecycle Assessment
| Impact Category | Description | Relevance to Solvent Dyes |
| Global Warming Potential | Contribution to the greenhouse effect. | Energy consumption during manufacturing and the use of petrochemical-based raw materials. |
| Freshwater Ecotoxicity | Impact on freshwater ecosystems. | Release of dye and other chemicals in wastewater from manufacturing and dyeing processes. cetjournal.it |
| Human Carcinogenic Toxicity | Potential to cause cancer in humans. | Exposure to certain raw materials, intermediates, or the final dye product. cetjournal.it |
| Resource Depletion | Consumption of non-renewable resources. | Use of fossil fuels as a source of energy and raw materials. sustainability-directory.com |
By combining the principles of green chemistry with the insights from lifecycle assessments, the dye industry can move towards more sustainable practices that are both environmentally responsible and economically beneficial. fineotex.comnih.gov
Future Research Directions and Unaddressed Challenges
Development of Next-Generation Sustainable Synthesis Routes for Azo Dyes
The traditional synthesis of azo dyes often involves stoichiometric reagents and can generate significant waste streams. manupropria-pens.ch Future research must prioritize the development of greener and more sustainable synthetic methodologies for C.I. Solvent Red 84:1. A promising avenue lies in the exploration of microwave-assisted synthesis, which has been shown to rapidly produce unsymmetrical azo dyes with high yields and without the need for metal catalysts. nih.gov Adopting such a "green chemistry" approach could significantly reduce the environmental footprint associated with the production of this compound. manupropria-pens.chnih.gov
Further research should also investigate solvent-free synthesis conditions, such as grindstone chemistry, which has demonstrated success in the environmentally benign synthesis of other azo dyes at room temperature. manupropria-pens.chresearchgate.net The development of continuous flow processes, utilizing technologies like bubble column reactors, also presents an opportunity for a more sustainable and economically viable production of azo dyes, potentially reducing costs and water usage compared to traditional batch processes. rsc.org
Table 1: Comparison of Potential Synthesis Routes for this compound
| Synthesis Route | Potential Advantages | Research Objectives for this compound |
|---|---|---|
| Traditional Diazotization | Established methodology | - Quantify waste streams- Optimize reaction conditions to improve yield and reduce byproducts |
| Microwave-Assisted Synthesis | - Rapid reaction times- High yields- Catalyst-free potential nih.gov | - Determine optimal microwave parameters (power, temperature, time)- Evaluate solvent effects- Scale-up feasibility studies |
| Grindstone Chemistry | - Solvent-free- Room temperature operation- Reduced energy consumption manupropria-pens.chresearchgate.net | - Identify suitable grinding agents and conditions- Assess purity and yield of the final product- Investigate the mechanism of the solid-state reaction |
| Continuous Flow Process | - Improved process control- Reduced plant footprint- Lower water and energy consumption rsc.org | - Design and optimize a continuous reactor setup- Investigate long-term process stability- Conduct a techno-economic analysis |
Advanced Characterization of Dye Aggregation States in Complex Polymeric Hosts
The performance of this compound in its applications is intrinsically linked to its molecular state within a polymer matrix. Dye aggregation, the self-association of dye molecules, can significantly alter the optical and physical properties of the final material. aalto.finih.gov Aggregation can lead to shifts in the absorption spectrum, known as H-aggregation (blue-shift) or J-aggregation (red-shift), which can impact the coloristic properties of the dyed polymer. nih.govnih.gov
Future research should employ advanced spectroscopic and microscopic techniques to characterize the aggregation states of this compound in various technologically relevant polymers. Understanding the interplay between the dye structure, polymer chemistry, and processing conditions is crucial for controlling aggregation. nih.gov Strong noncovalent interactions between the host polymer and guest dye molecules have been shown to suppress aggregation, allowing for higher doping levels without compromising performance. aalto.fi
Table 2: Advanced Techniques for Characterizing Dye Aggregation
| Technique | Information Provided | Research Goals for this compound |
|---|---|---|
| UV-Visible Spectroscopy | - Detection of H- and J-aggregates through spectral shifts nih.govnih.gov | - Correlate spectral changes with dye concentration and polymer type- Quantify the degree of aggregation |
| Fluorescence Spectroscopy | - Probing changes in the excited state dynamics due to aggregation | - Investigate quenching effects and their impact on performance- Map spatial distribution of aggregates |
| Scanning Tunneling Microscopy (STM) | - High-resolution imaging of dye aggregates on surfaces nih.gov | - Visualize the morphology and arrangement of this compound aggregates- Understand the initial stages of aggregate formation |
| Atomic Force Microscopy (AFM) | - Topographical imaging of dye-doped polymer films nih.gov | - Characterize the surface morphology and roughness- Correlate surface features with bulk aggregation |
| X-ray Reflectometry (XRR) | - Determining the vertical distribution of dye molecules in thin films nih.gov | - Investigate dye distribution near interfaces- Understand the influence of processing on dye stratification |
Elucidating the Mechanistic Pathways of Environmental Transformation in Novel Ecosystems
The widespread use of azo dyes raises concerns about their environmental fate and potential for transformation into harmful byproducts. aalto.fiaalto.fi While the bioremediation of azo dyes has been studied, the specific mechanistic pathways for the environmental transformation of this compound, particularly in novel or understudied ecosystems, remain a significant knowledge gap. aalto.fi Research is needed to understand how this specific dye interacts with diverse microbial communities and environmental conditions.
Future studies should focus on identifying the key microbial players and enzymatic processes responsible for the degradation of this compound. nih.govaau.dk This includes investigating both anaerobic and aerobic degradation pathways. nih.gov Under anaerobic conditions, the reductive cleavage of the azo bond is a critical first step, leading to the formation of aromatic amines, which may themselves be of environmental concern. aalto.fi Subsequent aerobic degradation of these amines is necessary for complete mineralization. nih.gov Understanding these pathways is essential for developing effective bioremediation strategies. aalto.fiaau.dk
Integration of this compound into Emerging Smart Materials for Non-Biomedical Applications
The unique photophysical properties of azo dyes make them potential candidates for integration into "smart" materials—materials that respond to external stimuli. While much research has focused on biomedical applications, the potential for this compound in non-biomedical smart materials is an underexplored frontier. Future research could investigate the incorporation of this compound into materials for applications such as sensors, optical data storage, and stimuli-responsive coatings.
The development of solvent dyes for solvent-based smart functional materials is an active area of research. enjoysulphurdyes.com The responsiveness of the azo bond to stimuli like light and pH could be harnessed to create materials with tunable optical properties. For example, the reversible trans-cis isomerization of the azo group upon irradiation with light of a specific wavelength could be exploited for photo-switchable materials.
Methodological Improvements in High-Throughput Screening for Material Compatibility
The selection of appropriate dyes for specific polymer applications is often a time-consuming and resource-intensive process. High-throughput screening (HTS) offers a powerful approach to rapidly evaluate the compatibility and performance of a large number of dye-polymer combinations. sigmaaldrich.comnih.gov Future research should focus on developing and refining HTS methodologies specifically for solvent dyes like this compound.
This could involve the use of automated liquid handling systems to prepare a large number of samples with varying dye concentrations and polymer matrices. nih.gov The development of rapid and reliable analytical techniques, such as Förster Resonance Energy Transfer (FRET), can provide a quick readout for dye-polymer interactions and compatibility. nih.govrsc.org Such HTS approaches would accelerate the discovery of new applications and formulations for this compound.
Economic and Environmental Impact Assessment of Industrial Scale Dyeing Processes
A holistic understanding of the sustainability of this compound requires a thorough economic and environmental impact assessment of its industrial-scale application. Life Cycle Assessment (LCA) is a valuable tool for evaluating the environmental footprint of a product or process from cradle to grave. revistaindustriatextila.ro Future research should apply LCA methodologies to quantify the environmental impacts associated with the entire life cycle of this compound, including its synthesis, use in dyeing processes, and end-of-life.
These assessments should consider a range of environmental impact categories, such as global warming potential, water consumption, and ecotoxicity. revistaindustriatextila.ro Furthermore, a comprehensive economic analysis should be conducted to evaluate the cost-effectiveness of more sustainable practices, such as the use of greener synthesis routes or the implementation of water and energy-saving technologies in the dyeing process. mdpi.com The findings from these assessments will be crucial for guiding industry practices and regulatory policies towards a more sustainable use of this compound. ijsrem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Q & A
Q. How should researchers document synthetic procedures to meet journal requirements for reproducibility?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: report catalyst loadings in mol%, solvents as v/v%, and temperatures with ±2°C precision. For novel compounds, include elemental analysis, HRMS, and 2D NMR data. Deposit crystallographic data in CCDC/ICSD with checkCIF validation reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
